Siais001
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H51N7O4 |
|---|---|
Molecular Weight |
790.0 g/mol |
IUPAC Name |
8-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]piperazin-1-yl]piperidin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C48H51N7O4/c1-4-31-26-36-38(48(2,3)45-43(44(36)57)35-13-12-30(28-49)25-39(35)50-45)27-41(31)54-19-16-33(17-20-54)53-23-21-52(22-24-53)18-7-5-6-9-32-10-8-11-34-37(32)29-55(47(34)59)40-14-15-42(56)51-46(40)58/h8,10-13,25-27,33,40,50H,4-5,7,14-24,29H2,1-3H3,(H,51,56,58) |
InChI Key |
OGAOHACYLUBWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCN(CC4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C8=C(C2=O)C9=C(N8)C=C(C=C9)C#N)(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Siais001
Retrosynthetic Analysis of Siais001 Scaffolds
Retrosynthetic analysis is a crucial problem-solving method in organic synthesis, working backward from the target molecule to identify simpler, readily available starting materials. airitilibrary.comewadirect.comamazonaws.comyoutube.com For a complex molecule like this compound, retrosynthetic analysis would involve strategically disconnecting key bonds to break down the structure into manageable fragments or precursors. airitilibrary.comewadirect.comamazonaws.comyoutube.com Given its PROTAC nature, a retrosynthetic approach would likely identify the ALK ligand (Alectinib-based), the CRBN ligand (phthalimide-based), and the linker as key synthons. chemicalprobes.orgnih.gov Disconnections would be planned at the points where the linker is attached to the ALK ligand and the CRBN ligand. This process helps in devising multiple potential synthetic routes, allowing for the evaluation of efficiency, yield, and accessibility of intermediates and starting materials. airitilibrary.comewadirect.com
Development of Novel Synthetic Pathways for this compound
The development of novel synthetic pathways for this compound focuses on efficiently assembling its complex architecture. This involves selecting appropriate reactions and conditions to couple the different molecular fragments. The synthesis of PROTACs like this compound often requires overcoming challenges related to the size and complexity of the molecules, as well as ensuring the correct connectivity and stereochemistry.
Transition Metal-Catalyzed Transformations in this compound Synthesis
Transition metal catalysis plays a significant role in the synthesis of complex organic molecules, enabling various bond-forming reactions under controlled conditions. sioc-journal.cnorganic-chemistry.orgclockss.orgrsc.org Given the presence of diverse functional groups and the need for specific coupling reactions in this compound synthesis, transition metal-catalyzed transformations are likely employed. These could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form carbon-carbon bonds, or metal-catalyzed amination or amidation reactions to construct carbon-nitrogen bonds present in the piperazine (B1678402), piperidine (B6355638), and amide moieties. sioc-journal.cnorganic-chemistry.orgclockss.orgrsc.orgscholaris.ca The specific transition metal catalyst would depend on the nature of the functional groups being coupled and the desired reaction outcome.
Organocatalytic Approaches to this compound
Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative or complementary approach to transition metal catalysis. researchgate.netnih.gov Organocatalytic reactions can provide high selectivity and operate under milder conditions, potentially reducing the environmental impact of the synthesis. researchgate.net While specific organocatalytic routes for this compound are not detailed in the search results, organocatalysis could be applied to construct chiral centers or specific heterocyclic rings present in the molecule through reactions like asymmetric Michael additions, aldol (B89426) reactions, or cyclizations. nih.gov
Photoredox Catalysis in this compound Synthesis
Photoredox catalysis utilizes light energy to drive chemical transformations, often enabling the generation of reactive intermediates under mild conditions. usp.brsigmaaldrich.comsigmaaldrich.comrsc.orgmdpi.com This approach has gained prominence in organic synthesis for its ability to facilitate challenging bond formations and functionalizations. sigmaaldrich.comsigmaaldrich.com Photoredox catalysis could potentially be applied in this compound synthesis for reactions involving radical intermediates, such as C-H functionalization or the formation of specific carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.comrsc.orgmdpi.com The use of visible light as an energy source aligns with principles of green chemistry. rsc.org
Multicomponent Reactions (MCRs) for this compound Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that allow the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.orgmdpi.comnih.govbeilstein-journals.org MCRs offer advantages in terms of step economy, convergence, and the ability to generate molecular diversity. nih.govfrontiersin.orgmdpi.comnih.gov While the full synthesis of this compound might not be achieved in a single MCR, multicomponent reactions could be utilized to synthesize key intermediates or to generate libraries of this compound derivatives by varying the input components. nih.govfrontiersin.orgmdpi.comnih.govbeilstein-journals.org This approach can be particularly useful in exploring structure-activity relationships.
Flow Chemistry Techniques in this compound Production
Flow chemistry involves conducting chemical reactions in continuous flow reactors rather than in batch. sioc-journal.cnsyrris.comrsc.orgmdpi.combeilstein-journals.org This technology offers several advantages for chemical synthesis, including improved reaction control, enhanced safety for hazardous reactions, easier scalability, and increased reproducibility. sioc-journal.cnsyrris.combeilstein-journals.org Flow chemistry techniques could be applied to the synthesis of this compound or its key intermediates, particularly for reactions that require precise control of temperature, pressure, or mixing, or for large-scale production. sioc-journal.cnsyrris.comrsc.orgmdpi.com Continuous flow processing can lead to more efficient and sustainable synthetic routes. beilstein-journals.org
Compound Names and PubChem CIDs
Based on the search results, the primary compound of focus is this compound. Another related compound mentioned is Alectinib, which serves as the warhead in this compound. chemicalprobes.orgnih.gov Lenalidomide and Thalidomide are also mentioned as components of linkers or E3 ligase recruiters in related PROTACs, including potentially this compound. nih.govacs.org Cereblon (CRBN) is the E3 ligase targeted by the phthalimide (B116566) moiety. chemicalprobes.orgnih.govnih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of pharmaceutical compounds is crucial for reducing the environmental impact of chemical manufacturing. These principles aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. While the synthesis of this compound has been reported, detailed information specifically pertaining to the comprehensive application of green chemistry principles within its described synthetic methodology is not extensively available in the provided search results.
Solvent selection plays a significant role in the environmental footprint of chemical synthesis, contributing significantly to waste generation and potential hazards. Green chemistry principles advocate for the use of safer, less toxic, and renewable solvents, or ideally, solvent-free conditions. Minimizing waste generation through efficient reaction design and purification techniques is also a critical aspect. Although general synthetic procedures for organic compounds often involve various solvents and purification methods, specific details regarding the solvents used in the synthesis of this compound and the strategies employed for waste minimization during its production were not explicitly detailed in the provided search results. googleapis.com mentions the use of DCM/MeOH for column chromatography in a different synthesis, illustrating typical solvent use in chemical synthesis, but this is not specific to this compound.
Mechanistic Investigations of Siais001 Reactivity
Elucidation of Reaction Pathways Involving Siais001
The primary "reactivity" of this compound lies in its ability to mediate the formation of a ternary complex between its target protein, ALK, and an E3 ubiquitin ligase. This complex formation is the critical step that leads to the ubiquitination and degradation of ALK. guidetopharmacology.orgnih.govwikipedia.org As a PROTAC, this compound is a heterobifunctional molecule, possessing two distinct binding ligands connected by a linker. One ligand binds to the target protein (ALK), and the other binds to a specific E3 ubiquitin ligase (commonly Cereblon, CRBN, in PROTAC design). guidetopharmacology.orgnih.govuniprot.org
The reaction pathway initiated by this compound involves the simultaneous binding of ALK and the E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein, ALK. guidetopharmacology.orgnih.govwikipedia.org The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome. guidetopharmacology.orgnih.govwikipedia.org
Detailed chemical reaction pathways such as specific homolytic or heterolytic bond cleavages within the this compound molecule itself, or its involvement in pericyclic reactions or rearrangements as primary mechanisms of action, are not the focus of its function as a PROTAC and are not extensively described in the available literature concerning its target degradation activity. Its reactivity is defined by its molecular recognition and complex assembly properties.
Homolytic and Heterolytic Cleavage Pathways of this compound
Information specifically detailing homolytic or heterolytic cleavage pathways of the this compound molecule as part of its mechanism of action in ALK degradation is not available in the consulted sources. The primary reactivity involves non-covalent binding interactions with ALK and the E3 ligase to form a ternary complex. While metabolic transformations of this compound involving bond cleavages might occur in biological systems, these are typically related to its pharmacokinetic profile rather than its core mechanism of inducing protein degradation.
Pericyclic Reactions and Rearrangements of this compound
There is no information in the provided search results to suggest that pericyclic reactions or molecular rearrangements of this compound are involved in its mechanism of targeting and degrading ALK. The PROTAC mechanism is based on the formation of a transient ternary complex through specific binding interactions.
Surface-Mediated Reactions of this compound
The key "surface-mediated reaction" involving this compound is the formation of the ternary complex on the surface of the E3 ubiquitin ligase, which simultaneously binds this compound and the target protein ALK. guidetopharmacology.orgnih.gov This interaction facilitates the enzymatic cascade of ubiquitination. The surfaces involved are the binding interfaces of this compound with ALK and the E3 ligase, and the surface of ALK where ubiquitination occurs. The efficiency of this surface-mediated interaction is crucial for the catalytic turnover of the PROTAC, where a single PROTAC molecule can theoretically lead to the ubiquitination and degradation of multiple target protein molecules. nih.gov
Role of Intermediates and Transition States in this compound Chemistry
In the context of this compound's function as a PROTAC, the key intermediate is the ternary complex formed between this compound, ALK, and the E3 ubiquitin ligase. guidetopharmacology.orgnih.gov The formation and stability of this complex are critical for efficient target protein ubiquitination. The transition states involved would relate to the conformational changes and molecular interactions that occur during the assembly of this ternary complex and the subsequent enzymatic steps of ubiquitin transfer.
The design of the linker connecting the ALK-binding ligand and the E3 ligase-binding ligand in this compound plays a significant role in orienting ALK and the E3 ligase in a favorable conformation for ubiquitination within the ternary complex. guidetopharmacology.orgwikipedia.org The transition state for the ubiquitination reaction itself involves the enzymatic machinery of the E3 ligase, the E2 conjugating enzyme, and the activated ubiquitin molecule positioned for transfer to a lysine residue on ALK.
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetic and thermodynamic aspects of this compound's activity are crucial for its efficacy as a degrader. Key parameters include the binding affinities of this compound for ALK and the E3 ligase, the kinetics of ternary complex formation and dissociation, the rate of ubiquitin transfer to ALK, and the rate of proteasomal degradation of ubiquitinated ALK.
PROTACs operate via an "event-driven" mechanism, where their efficacy is influenced by kinetic factors such as the efficiency of ubiquitin transfer and the rate of proteasome-mediated degradation, rather than solely by target occupancy as in traditional inhibitors. guidetopharmacology.org
While specific kinetic and thermodynamic data for this compound (such as detailed rate constants for complex formation or ubiquitination) are not provided in the general search results, studies on PROTACs in general highlight the importance of these factors. For instance, the stability of the ternary complex can influence the efficiency of ubiquitination.
Some data regarding the potency of this compound in inhibiting ALK activity and inducing ALK degradation in cells has been reported. This compound has shown potent degradation of ALK. mims.comuni.lu
| Parameter | Value (if available from sources) | Notes |
| Binding affinity (ALK) | Not specified in detail | Binds ALK as the target. mims.com |
| Binding affinity (E3 ligase) | Not specified in detail | Likely binds CRBN. guidetopharmacology.orguniprot.org |
| Ternary complex formation rate | Not specified in detail | Crucial for activity. guidetopharmacology.orgnih.gov |
| ALK degradation efficiency | Significant degradation observed. mims.comuni.lu | Achieves ~70% maximal degradation. mims.com |
| IC50 (ALK inhibition) | 0.9 nM (recombinant ALK) mims.com | In vitro potency against ALK. mims.com |
Catalytic Activity and Selectivity in this compound Reactions
This compound exhibits catalytic activity in the sense that a single molecule can facilitate the ubiquitination and degradation of multiple ALK molecules over time. nih.gov It acts as a molecular bridge that brings the enzymatic machinery (E3 ligase/E2/ubiquitin) into proximity with the substrate (ALK), enabling the catalytic process of ubiquitination.
The selectivity of this compound is primarily determined by the specificity of its two binding ligands: one for ALK and the other for the chosen E3 ubiquitin ligase. By specifically targeting ALK, this compound aims to induce the degradation of this particular kinase, which is implicated in various cancers. wikipedia.orgwikipedia.org The use of an ALK inhibitor (Alectinib) as the warhead contributes to its selectivity for ALK. wikipedia.orgmims.comuni.luwikipedia.org While PROTACs can potentially induce off-target effects by binding to unintended proteins or recruiting E3 ligases to unintended locations, the design of this compound is focused on achieving selective ALK degradation. Studies have indicated that this compound can effectively bind and degrade both wild-type and certain mutant forms of ALK, such as the G1202R mutant, which confers resistance to some ALK inhibitors. guidetopharmacology.org
Computational Chemical Studies of Siais001
Quantum Chemical Calculations for Siais001 Systems
Quantum chemical calculations are rooted in quantum mechanics and are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, electron density distribution, and energy landscapes. aspbs.comrsdjournal.org While specific detailed quantum chemical data for this compound were not extensively available in the consulted literature, the principles and applications of these methods are fundamental to the structure-based design and understanding of its behavior.
Based on electronic structure calculations, various chemical reactivity descriptors can be predicted. These descriptors help identify the most reactive sites within a molecule and understand its potential interactions. Examples include Fukui functions, which indicate the sites most susceptible to nucleophilic or electrophilic attack, and electrostatic potential maps, which visualize the charge distribution and can predict how the molecule will interact with charged or polar environments, such as binding pockets of proteins. For this compound, predicting these descriptors would be essential for understanding how it forms a ternary complex with ALK and the E3 ligase, identifying key interaction points, and potentially guiding modifications to enhance binding affinity or specificity.
Potential Energy Surface (PES) mapping is a computational technique used to study the energy changes that occur during a chemical reaction or a conformational change. libretexts.orgpsu.edunih.gov By calculating the energy of the system at various molecular geometries, a "surface" is created that shows the energy landscape. This allows for the identification of reactants, products, intermediates, and transition states, providing a detailed understanding of the reaction mechanism. libretexts.orgpsu.edunih.govrsc.org In the context of this compound, PES mapping could be applied to study the conformational changes it undergoes upon binding to its targets or to explore potential degradation pathways. While specific details for this compound were not found, PES mapping is a standard tool in computational chemistry for elucidating complex molecular processes.
Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Mapping)
Molecular Dynamics Simulations for this compound System Behavior
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.govmdpi.com By applying classical mechanics, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, flexibility, and interactions with their environment. nih.govmdpi.com MD simulations have been applied in the study of ALK inhibitors and PROTACs to understand their interactions and dynamics. thieme-connect.commdpi.comthieme-connect.comoup.comtandfonline.comthieme-connect.comresearchgate.net
This compound, being a relatively large and flexible molecule, can adopt various conformations in solution and upon binding to its targets. hodoodo.com MD simulations are particularly well-suited to study these conformational and configurational dynamics. rsc.orgplos.orgnih.govplos.org By simulating the molecule's movement over time, researchers can explore the range of accessible shapes and how these shapes change in different environments or upon interaction with other molecules. Understanding the flexibility and preferred conformations of this compound is critical for understanding its ability to simultaneously bind to both ALK and the E3 ligase to form the productive ternary complex required for degradation. oup.comresearchgate.net Studies using MD simulations can reveal the dynamic interplay between the different parts of the PROTAC molecule and how this affects its function.
The behavior and reactivity of a molecule in a biological system are significantly influenced by the surrounding solvent, primarily water. MD simulations can incorporate the solvent explicitly, allowing for the study of solvation effects. rsc.org For this compound, simulating its behavior in aqueous solution can provide insights into its solubility, how it interacts with water molecules, and how the solvent environment influences its conformation and ability to bind to its targets. Understanding solvation is crucial for predicting the molecule's behavior in vivo and optimizing its properties for therapeutic applications. rsc.org
Conformation and Configurational Dynamics of this compound
Application of Machine Learning and Artificial Intelligence in this compound Research
Computational modeling and machine learning are actively being explored and utilized for the discovery and development of novel ALK drugs and PROTACs in general. hodoodo.comchemicalprobes.org These methods contribute to understanding complex biological systems and predicting the behavior of potential therapeutic molecules.
Predictive Modeling for this compound Reaction Outcomes
Predictive modeling, often powered by ML and AI, plays a significant role in modern chemical research, including aspects relevant to the synthesis and characterization of compounds like this compound. While direct applications of predictive modeling specifically for this compound's synthesis reaction outcomes are not explicitly detailed in the provided sources, the principles are broadly applicable in PROTAC chemistry.
ML models are used to predict chemical reaction outcomes, identify electron sources and sinks, and rank elementary reactions based on favorability. scribd.com This can aid in designing synthetic routes and optimizing reaction conditions for the components of PROTACs, such as the linker chemistry or the conjugation of the warhead and E3 ligase ligand. acs.org
In the context of PROTACs, predictive modeling is also crucial for forecasting key properties beyond synthesis. This includes predicting the formation and stability of the ternary complex between the target protein (ALK for this compound), the PROTAC molecule, and the E3 ligase (CRBN for this compound). Computational models of protein-ligand interactions, including those involving ALK and CRBN with their respective binding partners in a PROTAC, can suggest optimal linker lengths and attachment points to facilitate ternary complex formation, a critical step for successful degradation. scribd.com Predictive models can also be trained to forecast the degradation efficiency of PROTACs based on their structural features. researchgate.net
Although specific data tables generated by predictive models for this compound reactions were not found, the application of these techniques in the broader field suggests their potential utility in optimizing the chemical processes involved in this compound synthesis and predicting its behavior in biological systems.
Data-Driven Discovery in this compound Chemistry
Data-driven discovery, heavily reliant on AI and ML techniques, involves extracting insights from large chemical and biological datasets to identify potential drug candidates, optimize molecular structures, and understand structure-activity relationships. researchgate.netnih.gov This approach is highly relevant to the discovery and optimization of PROTACs.
Databases and knowledgebases like canSAR integrate vast amounts of experimental data, including chemical structures, bioactivities, and protein information. nih.govoup.com By applying ML algorithms to these datasets, researchers can identify patterns and correlations that may not be apparent through traditional methods. This compound, being included in such platforms, contributes to and can be analyzed within these data-driven environments. researchgate.netnih.govoup.com
Data-driven approaches can facilitate the identification of suitable warheads (like Alectinib for this compound) and E3 ligase ligands (like the CRBN ligand used in this compound) by analyzing existing data on their interactions with target proteins and E3 ligases, respectively. Furthermore, analyzing data on various linkers used in PROTACs can inform the design of linkers with desired properties, such as optimal length, flexibility, and chemical composition, to improve ternary complex formation and pharmacokinetic profiles. scribd.com
The "structure-based discovery" of this compound itself implies a data-driven approach, utilizing structural information of ALK to guide the design process. nih.govresearchgate.net While the initial discovery may have primarily relied on traditional computational chemistry methods like docking, the subsequent analysis and potential optimization of this compound and related PROTACs can significantly benefit from modern data-driven ML/AI techniques applied to growing datasets of PROTAC structures and their observed biological effects.
Advanced Analytical Characterization Techniques for Siais001
High-Resolution Mass Spectrometry (HRMS) for Siais001 and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, allowing for the determination or confirmation of the elemental composition of a compound and its fragments. For this compound (C48H51N7O4, Exact Mass: 789.40) hodoodo.com, HRMS is crucial for verifying its molecular formula by precisely measuring the mass-to-charge ratio (m/z) of the molecular ion. HRMS instruments can provide data accurate to four or more decimal places, enabling the differentiation of compounds with very similar nominal masses but different elemental compositions savemyexams.commdpi.com. This is particularly important for a molecule of this compound's complexity, where multiple combinations of atoms could result in a nominal mass close to 789.
Beyond confirming the molecular formula, HRMS is vital for studying potential derivatives or metabolites of this compound. By analyzing the exact mass of these related compounds, their elemental compositions can be determined, providing insights into their formation and structure.
Fragmentation Pathway Analysis
Fragmentation pathway analysis using tandem mass spectrometry (MS/MS) in conjunction with HRMS provides detailed structural information by breaking down the molecule into smaller, characteristic ions and measuring their exact masses. This process helps in understanding the connectivity of atoms within this compound. By analyzing the fragmentation patterns, researchers can deduce the presence and arrangement of specific functional groups and substructures within the molecule mdpi.comacs.orgnih.gov.
For this compound, fragmentation would likely occur at labile bonds, such as amide linkages, ether bonds, or points of branching in the complex structure. The exact masses of the resulting fragment ions, as measured by HRMS, can be used to propose elemental compositions for each fragment. Comparing these proposed compositions and the fragmentation pattern to the known structure of this compound hodoodo.com allows for the confirmation of the structural assignments and can help identify unexpected modifications or impurities. High-energy collision dissociation (HCD) is a common technique used in HRMS/MS for effective fragmentation mdpi.com.
Isotopic Abundance Studies
Isotopic abundance analysis using HRMS provides further confirmation of the elemental composition of this compound. Most elements exist as a mixture of isotopes, and the natural abundance of these isotopes is well-established. For a given elemental composition, the theoretical mass spectrum will show a characteristic pattern of peaks corresponding to the molecular ion containing different combinations of isotopes (e.g., 12C vs. 13C, 14N vs. 15N). HRMS can resolve these isotopic peaks and accurately measure their relative abundances studymind.co.uknih.govnih.gov.
By comparing the experimentally observed isotopic pattern of the molecular ion of this compound to the theoretically predicted pattern based on its proposed elemental composition (C48H51N7O4) hodoodo.com, analysts can gain high confidence in the correctness of the formula. Deviations from the theoretical isotopic pattern could indicate the presence of impurities or an incorrect elemental assignment. For larger molecules like this compound, the contribution of isotopes like 13C becomes significant, leading to observable M+1, M+2, and higher isotopic peaks studymind.co.uknih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the magnetic environment of atomic nuclei within a molecule, making it indispensable for comprehensive structural elucidation researchgate.netnumberanalytics.comresearchgate.netjchps.com. For this compound, NMR spectroscopy, particularly using 1H and 13C nuclei, is essential for confirming the connectivity of atoms, determining the spatial arrangement of functional groups, and verifying the proposed chemical structure hodoodo.com.
One-dimensional (1D) NMR spectra (e.g., 1H NMR and 13C NMR) provide initial information about the different types of hydrogen and carbon atoms present in this compound and their chemical environments researchgate.netjchps.com. However, for a complex molecule with many signals, 1D NMR spectra can be crowded and difficult to interpret fully researchgate.netweebly.com.
Multi-Dimensional NMR (e.g., 2D-NOESY, HSQC, HMBC)
Multi-dimensional NMR techniques spread the spectral information over two or more frequency dimensions, providing enhanced resolution and revealing correlations between different nuclei researchgate.netweebly.comgrinnell.eduwikipedia.org. These correlations are key to piecing together the molecular structure of this compound.
HSQC (Heteronuclear Single Quantum Correlation): HSQC spectroscopy correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly bonded (one-bond correlations) grinnell.eduwikipedia.orgcreative-biostructure.comslideshare.net. An HSQC spectrum of this compound would show a peak for each CH, CH2, and CH3 group, with the peak's position defined by the chemical shifts of the coupled proton and carbon. This helps assign proton signals to their corresponding carbons and confirms the presence of these structural units.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range correlations between protons and carbons separated by two or three bonds grinnell.eduwikipedia.orgcreative-biostructure.comslideshare.net. This technique is crucial for establishing connectivity across quaternary carbons and through heteroatoms, which are not directly bonded to protons. For this compound, HMBC data would be essential for connecting different parts of the molecule, such as linking the piperazine (B1678402) and piperidine (B6355638) rings to the central and peripheral aromatic systems, and confirming the connections to the glutarimide (B196013) and isoindoline (B1297411) moieties.
By combining the information from 1D and various 2D NMR experiments, a complete map of the atomic connectivity and spatial arrangement within this compound can be constructed, providing unequivocal confirmation of its chemical structure.
Solid-State NMR for Crystalline this compound
While solution-state NMR is typically performed on compounds dissolved in a solvent, solid-state NMR (SSNMR) is used to analyze materials in their solid form, such as crystalline powders preprints.orgresearchgate.netacs.orgeuropeanpharmaceuticalreview.com. If this compound can be obtained in crystalline form, SSNMR can provide valuable information about its solid-state structure, including crystal packing, polymorphism, and molecular dynamics in the solid state preprints.orgresearchgate.neteuropeanpharmaceuticalreview.com.
SSNMR is sensitive to the local environment of nuclei in the crystal lattice and can reveal differences in chemical shifts and couplings compared to the solution state due to crystal packing effects and reduced molecular motion preprints.orgresearchgate.net. Techniques like magic-angle spinning (MAS) are used to improve spectral resolution in SSNMR by averaging out anisotropic interactions preprints.org. SSNMR can also be used to study hydrogen bonding and other intermolecular interactions within the crystal structure of this compound researchgate.netmdpi.com. Furthermore, SSNMR can be used to identify and quantify different crystalline forms (polymorphs) of this compound, which is critical for pharmaceutical development researchgate.neteuropeanpharmaceuticalreview.com.
Advanced Chromatographic Methods for this compound Purity and Impurity Profiling
Chromatographic methods are essential for assessing the purity of this compound and identifying and quantifying any impurities present. These techniques separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase biomedres.usunige.chpharmainfo.in.
High-Performance Liquid Chromatography (HPLC) is a widely used advanced chromatographic technique for the analysis of complex organic molecules like this compound biomedres.usunige.ch. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly suitable for analyzing compounds like this compound which has a significant organic component unige.ch. By optimizing the stationary phase, mobile phase composition, and gradient elution profile, this compound can be separated from process-related impurities, degradation products, and other potential contaminants.
For comprehensive impurity profiling, HPLC is often coupled with a sensitive detector, such as a UV-Vis detector or, more powerfully, a mass spectrometer (HPLC-MS) biomedres.usscispace.comnih.gov. HPLC-HRMS hyphenated techniques are particularly valuable as they combine the separation power of HPLC with the accurate mass measurement and fragmentation capabilities of HRMS, allowing for the detection, identification, and quantification of impurities even at low concentrations biomedres.usscispace.comnih.govnih.gov. The exact mass and fragmentation pattern obtained from HRMS can help elucidate the structures of unknown impurities.
Other advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer even higher resolution and faster analysis times compared to conventional HPLC unige.ch. Supercritical Fluid Chromatography (SFC) can also be an alternative for separating compounds with a range of polarities.
Impurity profiling of this compound involves developing validated chromatographic methods to ensure accurate and reproducible results. Regulatory guidelines emphasize the importance of identifying and controlling impurities in pharmaceutical substances biomedres.uspharmainfo.innih.gov.
Summary of Analytical Techniques for this compound Characterization
| Technique | Key Information Provided | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular mass, elemental composition, isotopic abundance. savemyexams.commdpi.comstudymind.co.uknih.govnih.gov | Verification of molecular formula (C48H51N7O4), analysis of derivatives. hodoodo.com |
| HRMS/MS (Fragmentation Analysis) | Structural information through fragmentation patterns and fragment ion masses. mdpi.comacs.orgnih.gov | Elucidation of substructures, confirmation of connectivity within the molecule. |
| NMR Spectroscopy (1D and 2D) | Atomic connectivity, chemical environment, spatial arrangement. researchgate.netnumberanalytics.comresearchgate.netjchps.comweebly.comgrinnell.eduwikipedia.org | Full structural elucidation, confirmation of proposed structure. hodoodo.com |
| Multi-dimensional NMR (NOESY, HSQC, HMBC) | Through-space correlations (NOESY), one-bond H-C correlations (HSQC), multi-bond H-C correlations (HMBC). grinnell.eduwikipedia.orgcreative-biostructure.comslideshare.net | Determination of 3D conformation, assignment of protons to carbons, establishing connectivity across the molecule. |
| Solid-State NMR (SSNMR) | Solid-state structure, crystal packing, polymorphism, molecular dynamics. preprints.orgresearchgate.netacs.orgeuropeanpharmaceuticalreview.com | Characterization of crystalline forms, study of solid-state properties if this compound is crystalline. |
| Advanced Chromatography (HPLC, UHPLC) | Separation of components in a mixture, purity assessment. biomedres.usunige.chpharmainfo.in | Determination of chemical purity, separation of this compound from impurities. |
| Hyphenated Chromatography-MS (HPLC-HRMS) | Separation coupled with accurate mass and fragmentation data. biomedres.usscispace.comnih.govnih.gov | Identification and quantification of impurities, structural elucidation of unknown impurities. |
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Advanced Detection
UHPLC is a chromatographic technique that offers enhanced separation efficiency, speed, and sensitivity compared to traditional HPLC, primarily through the use of columns packed with smaller particles (typically 1.7 µm to 2.5 µm). ijsrtjournal.comdanaher.commalvernpanalytical.com This allows for faster analysis times and improved resolution of complex mixtures. ijsrtjournal.comdanaher.com
When coupled with advanced detection methods, such as mass spectrometry (MS), UHPLC becomes a powerful tool for the characterization of this compound. UHPLC-MS allows for the separation of this compound from impurities and related substances, while the MS detector provides molecular weight information and fragmentation patterns that aid in identification and structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, crucial for confirming the elemental composition of this compound and its potential metabolites or degradation products. nih.gov Diode-array detectors (DAD) can also be used in conjunction with UHPLC to provide UV-Vis spectral data, offering additional information about the chromophores present in the this compound molecule. ijsrtjournal.com
For this compound, UHPLC coupled with HRMS would be essential for:
Determining the purity of synthesized batches.
Identifying and quantifying process-related impurities and degradation products.
Confirming the molecular weight and elemental composition.
Providing fragmentation data to support structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Species
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.comiltusa.com It involves the separation of compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. iltusa.com
While this compound has a relatively high molecular weight (789.98 g/mol ) hodoodo.com and may not be sufficiently volatile for direct analysis by standard GC-MS, this technique could be valuable for characterizing any volatile impurities or degradation products associated with this compound. Sample preparation techniques such as headspace extraction or solid-phase microextraction (SPME) can be employed to introduce volatile components into the GC-MS system. thermofisher.comiltusa.com
GC-MS analysis could provide:
Identification and quantification of residual solvents from the synthesis of this compound.
Detection of any volatile degradation products that may form under certain storage or stress conditions.
A "fingerprint" of the volatile profile associated with this compound, useful for quality control.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopies are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. studymind.co.ukwikipedia.orgmdpi.com
Raman spectroscopy, on the other hand, measures the inelastic scattering of light as it interacts with molecular vibrations. wikipedia.orgavantierinc.com Raman scattering provides information about different vibrational modes compared to IR, particularly those involving nonpolar bonds and symmetric vibrations. mdpi.com Like IR, Raman spectroscopy provides a molecular fingerprint that can be used for identification and confirmation. wikipedia.orgbwtek.comnih.gov
For this compound, IR and Raman spectroscopy would be used to:
Identify key functional groups present in the molecule, such as carbonyls (C=O), C-H stretches, C-N bonds, and the alkyne group (C≡C) hodoodo.com, by comparing observed absorption or scattering bands to known correlation charts. utdallas.eduspecac.comyoutube.com
Confirm the presence of the specific structural moieties that constitute this compound, including the isoindolinone, piperidine, piperazine, and carbazole (B46965) scaffolds, as well as the glutarimide (2,6-dioxopiperidin-3-yl) and pent-4-yn-1-yl linker components. hodoodo.com
Provide a molecular fingerprint for quality control and comparison between different batches of this compound.
Potentially identify different polymorphic forms if this compound can crystallize in multiple forms.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density can be mapped, revealing the positions of the atoms and thus the molecular structure. soton.ac.uk
For chiral molecules like this compound, single-crystal X-ray diffraction is considered the most reliable method for determining the absolute stereochemistry (R or S configuration at chiral centers). soton.ac.ukwikipedia.orgrsc.org This is achieved by exploiting the phenomenon of anomalous dispersion (also known as resonant scattering), which causes differences in the intensities of diffracted beams from opposite faces of a non-centrosymmetric crystal (Bijvoet pairs). rsc.orgmit.educhem-soc.si The Flack parameter is a widely used metric to assess the confidence of the absolute structure determination. rsc.orgchem-soc.si
If this compound can be obtained in a suitable crystalline form, X-ray crystallography would provide:
Definitive confirmation of the entire molecular structure, including bond lengths, bond angles, and torsion angles.
Determination of the absolute configuration of any chiral centers present in the molecule. wikipedia.org The IUPAC name suggests the presence of a chiral center at the 2,6-dioxopiperidin-3-yl moiety. hodoodo.com
Information about the crystal packing, which can influence the physical properties and stability of the solid form.
Hyphenated Techniques and Microfluidic Systems for this compound Analysis
Hyphenated techniques combine two or more analytical techniques in a single system, often coupling a separation method with a detection method to enhance analytical capabilities. benthamdirect.comijnrd.orgajpaonline.comsaspublishers.com This provides more comprehensive information than individual techniques alone. Microfluidic systems involve the manipulation of small volumes of fluids within microchannels, offering advantages such as reduced sample and reagent consumption, faster analysis times, and potential for automation. elveflow.comelveflow.commdpi.com
Examples of relevant hyphenated techniques for this compound analysis include:
LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry provides enhanced selectivity and sensitivity for the analysis of complex samples. ijsrtjournal.com This would be useful for identifying and quantifying this compound in biological matrices or for detailed impurity profiling by providing more specific fragmentation information. ajpaonline.com
LC-IR: While less common than LC-MS, coupling LC with IR detection can provide structural information based on functional group vibrations for separated components. ijnrd.orgajpaonline.com
GC-MS/MS: For volatile impurities or degradation products, GC coupled with tandem mass spectrometry offers improved specificity and lower detection limits. thermofisher.com
Microfluidic systems can be integrated with various analytical techniques, including MS and Raman spectroscopy, for the analysis of chemical compounds. rsc.org The application of microfluidics to this compound analysis could offer benefits such as:
Performing reactions or sample preparation steps on a microscale before analysis, reducing material consumption. mdpi.com
Enabling high-throughput screening of different analytical conditions.
Integrating multiple analytical steps onto a single chip (lab-on-a-chip), potentially leading to portable and automated analysis systems. elveflow.com
While specific applications of microfluidics for this compound analysis are not detailed in the provided context, the general advantages of microfluidics in chemical analysis, such as precise fluid control and reduced sample volume, suggest their potential utility in areas like reaction monitoring or high-sensitivity detection when coupled with appropriate detectors. elveflow.commdpi.comacs.org
Theoretical Underpinnings and Models in Siais001 Chemistry
Principles of Chemical Bonding and Intermolecular Interactions in Siais001 Systems
The chemical bonding within the this compound molecule primarily consists of covalent bonds, forming the intricate molecular framework described by its IUPAC name: 8-(4-(4-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)piperazin-1-yl)piperidin-1-yl)-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile nih.gov. These covalent bonds involve the sharing of electrons between atoms like carbon, hydrogen, nitrogen, and oxygen, forming sigma and pi bonds that define the molecule's structural integrity.
Beyond the intramolecular covalent bonds, intermolecular interactions play a critical role in the function of this compound, particularly in its interaction with its biological targets: ALK and an E3 ubiquitin ligase. These interactions are predominantly non-covalent and include hydrogen bonding, van der Waals forces (including London dispersion forces), and potentially electrostatic interactions. The specific arrangement and strength of these intermolecular forces dictate the binding affinity and specificity of this compound to both ALK and the E3 ligase, which is essential for the formation of a functional ternary complex. Research into ALK inhibitors, which form a component of this compound, highlights the importance of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, in their binding to the ALK kinase domain. The linker connecting the ALK-targeting moiety and the E3 ligase-binding moiety in this compound also influences the conformation of the molecule and the presentation of the two binding ends, thereby impacting the efficiency of ternary complex formation and subsequent protein degradation.
Application of Frontier Molecular Orbital Theory to this compound Reactivity
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of molecules by examining the interactions between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically the electron-donating orbital, while the LUMO is the electron-accepting orbital. Chemical reactions often occur through the interaction of the HOMO of one molecule with the LUMO of another.
Applying FMO theory to this compound would involve calculating or estimating the energies and spatial distributions of its HOMO and LUMO, as well as those of its interacting partners (ALK and the E3 ligase). While specific FMO analysis for this compound is not available in the provided search results, the principles of FMO theory can be generally applied to understand potential reactive sites within the molecule. For instance, functional groups within this compound, such as the alkyne moiety, carbonyl groups, and nitrogen atoms, possess distinct frontier orbitals that can participate in chemical transformations or interactions. The electron density distribution in the HOMO and LUMO can provide insights into regions of the molecule that are most likely to engage in nucleophilic or electrophilic attack, respectively. This theoretical approach can aid in predicting potential metabolic pathways or understanding the molecule's stability and degradation mechanisms from a quantum mechanical perspective.
Concepts of Aromaticity and Antiaromaticity in this compound Frameworks
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of pi electrons, typically following Hückel's rule (4n + 2 pi electrons). Antiaromaticity, conversely, refers to cyclic, planar molecules with a delocalized system of pi electrons that are destabilized (following Hückel's rule of 4n pi electrons).
Stereochemical Principles Governing this compound Transformations
Stereochemistry is the study of the three-dimensional arrangement of atoms within molecules and how this arrangement influences their properties and reactions. Molecules with chiral centers can exist as stereoisomers (enantiomers or diastereomers) that have the same connectivity but different spatial orientations. The IUPAC name of this compound indicates the presence of a 2,6-dioxopiperidin-3-yl group, which contains a chiral carbon atom at the 3-position nih.gov. This suggests that this compound can exist as different stereoisomers.
For PROTAC molecules like this compound, stereochemistry is particularly important because the interaction with biological targets (ALK and the E3 ligase) is highly dependent on the precise three-dimensional fit between the molecule and the binding sites. Different stereoisomers of this compound would have distinct spatial arrangements of their atoms and functional groups, which can lead to differences in binding affinity, specificity, and the efficiency of ternary complex formation. Research on PROTACs has shown that the stereochemistry of the molecule can significantly influence its ability to induce target protein degradation. Therefore, the specific stereochemistry of the chiral center(s) within this compound is likely crucial for its optimal biological activity as an ALK degrader. The synthesis of this compound would need to consider and potentially control the stereochemistry to obtain the desired isomer with the most favorable pharmacological properties.
Future Perspectives and Emerging Avenues in Siais001 Research
Exploration of Unconventional Synthetic Strategies
While the initial synthesis of Siais001 involved constructing it from Alectinib and a CRBN ligand researchgate.netalkpositive.orgresearchgate.net, future research could explore unconventional synthetic strategies to improve efficiency, scalability, and potentially yield novel analogs with enhanced properties. Techniques such as solid-phase synthesis, which has been explored for generating PROTAC libraries, could be adapted for the streamlined production of this compound or its derivatives nih.govacs.org. Chemoenzymatic synthesis offers another avenue, potentially allowing for more precise control over stereochemistry and facilitating the incorporation of diverse linker chemistries or E3 ligase ligands nih.gov. Furthermore, the integration of high-throughput synthesis platforms could enable the rapid generation and screening of a library of this compound analogs with variations in linker length, composition, or attachment points, potentially identifying molecules with improved degradation efficiency, selectivity, or pharmacokinetic profiles researchgate.net.
Integration of In Silico and Experimental Methodologies for this compound
The initial discovery of this compound was based on a structure-based design approach nih.govalkpositive.org. Future research can significantly benefit from a more comprehensive integration of advanced in silico and experimental methodologies. Molecular dynamics simulations can provide detailed insights into the conformational flexibility of this compound, its binding interactions with both ALK and the CRBN E3 ligase, and the dynamics of ternary complex formation researchgate.netthieme-connect.com. This can help predict optimal linker designs and attachment points. Artificial intelligence and machine learning algorithms can be trained on existing PROTAC data, including that for this compound and related ALK degraders, to predict degradation efficiency, off-target effects, and pharmacokinetic properties based on structural features researchgate.netthieme-connect.comdiaglobal.org. These in silico predictions can then guide experimental design, such as targeted synthesis of promising analogs and focused in vitro and in vivo testing, leading to a more efficient optimization process nih.govarxiv.org. Experimental techniques, such as biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry), can be used to validate the binding affinities and kinetics predicted by computational models, providing crucial feedback for iterative design cycles.
Advancements in Real-Time Mechanistic Probing of this compound Reactions
Understanding the detailed mechanism of how this compound induces ALK degradation in living cells in real-time is crucial for further optimization and development. While the general PROTAC mechanism involves ternary complex formation, ubiquitination, and proteasomal degradation, the kinetics and dynamics of these steps for this compound can be complex nih.govvcu.edu. Future research could leverage advanced live-cell imaging techniques, potentially utilizing fluorescently tagged versions of this compound, ALK, or components of the ubiquitination machinery, to visualize and quantify ternary complex formation and dissociation, ubiquitination events, and the trafficking of ubiquitinated ALK to the proteasome in real-time semanticscholar.org. Biosensors designed to detect protein-protein interactions or ubiquitination events could provide quantitative data on the temporal profile of this compound-mediated degradation. These real-time mechanistic studies can help elucidate factors influencing degradation efficiency, identify potential bottlenecks in the process, and inform strategies to overcome resistance mechanisms.
Q & A
Q. What experimental models are appropriate for evaluating the efficacy of SIAIS001 in degrading ALK proteins?
this compound's efficacy should be assessed using in vitro cell lines expressing ALK-WT (wild-type) and mutant variants (e.g., ALK-G1202R) to measure degradation efficiency. Key assays include:
- Western blotting to quantify ALK protein levels post-treatment .
- Cell viability assays (e.g., CCK-8 or MTT) to correlate degradation with growth inhibition .
- Immunofluorescence to visualize subcellular ALK localization changes. For in vivo validation, use xenograft models in rodents, monitoring tumor regression and ALK degradation via immunohistochemistry .
Q. How should researchers design dose-response experiments to determine the optimal concentration of this compound?
- Dose range : Start with concentrations spanning 0.1–1000 nM, based on prior studies showing activity at low nM ranges .
- Time-course analysis : Measure degradation at 6, 12, 24, and 48 hours to capture dynamic effects.
- Controls : Include vehicle controls and comparator compounds (e.g., Alectinib) to benchmark potency .
- Reproducibility : Triplicate experiments with statistical validation (e.g., ANOVA) to ensure robustness .
Q. What parameters are critical for assessing this compound’s specificity toward ALK versus off-target proteins?
- Proteome-wide profiling : Use techniques like thermal proteome profiling (TPP) or ubiquitinome sequencing to identify off-target degradation .
- Selectivity panels : Test against kinases structurally similar to ALK (e.g., ROS1, IGF-1R) .
- Rescue experiments : Overexpress ALK in degradation-resistant cell lines to confirm target specificity .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s degradation efficiency across ALK mutant variants?
Contradictions (e.g., this compound’s inefficacy against ALK-G1202R vs. partial efficacy of SIAIS091 ) require:
- Structural analysis : Compare binding affinities using molecular docking or cryo-EM to identify mutation-induced steric hindrance.
- Cellular context evaluation : Assess mutant prevalence in different cell lines or tumor microenvironments.
- Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding kinetics, CRISPR-edited isogenic cell lines) .
Q. What statistical methods are recommended for analyzing cell cycle arrest data induced by this compound?
- Flow cytometry data : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions of cell cycle phase percentages.
- Time-dependent effects : Apply mixed-effects models to account for longitudinal variability .
- Comparative analysis : Pairwise comparisons (e.g., Tukey’s HSD) between this compound and inhibitors like Alectinib to highlight mechanistic differences .
Q. What strategies validate oral bioavailability findings of this compound in preclinical models?
- Pharmacokinetic (PK) protocols : Administer this compound orally and intravenously to rodents, collecting plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours. Calculate AUC and bioavailability using non-compartmental analysis .
- Bioanalytical validation : Employ LC-MS/MS for quantification, ensuring sensitivity to low nM concentrations.
- Cross-species consistency : Repeat PK studies in multiple species (e.g., mice, rats) to confirm translational relevance .
Methodological Best Practices
- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein’s requirements for synthetic procedures and characterization data) .
- Data transparency : Deposit raw data (e.g., flow cytometry files, PK curves) in public repositories for peer validation .
- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
